N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide

PARP-1 inhibition Enzyme Assay Phthalazinone SAR

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide (CAS 1421517-47-6, molecular formula C21H19F2N3O2, MW 383.399) is a synthetic small molecule belonging to the phthalazinone class of poly(ADP-ribose) polymerase (PARP) inhibitors. The compound features a 3-cyclopentyl-4-oxo-3,4-dihydrophthalazine core linked via a methylene bridge to a 2,4-difluorobenzamide moiety.

Molecular Formula C21H19F2N3O2
Molecular Weight 383.399
CAS No. 1421517-47-6
Cat. No. B2804486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide
CAS1421517-47-6
Molecular FormulaC21H19F2N3O2
Molecular Weight383.399
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C21H19F2N3O2/c22-13-9-10-17(18(23)11-13)20(27)24-12-19-15-7-3-4-8-16(15)21(28)26(25-19)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H,24,27)
InChIKeyLNPMVUDVQGTQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide (CAS 1421517-47-6): A Phthalazinone PARP-1 Inhibitor Lead


N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide (CAS 1421517-47-6, molecular formula C21H19F2N3O2, MW 383.399) is a synthetic small molecule belonging to the phthalazinone class of poly(ADP-ribose) polymerase (PARP) inhibitors [1]. The compound features a 3-cyclopentyl-4-oxo-3,4-dihydrophthalazine core linked via a methylene bridge to a 2,4-difluorobenzamide moiety [2]. It was originally disclosed in patent literature as a member of a series of alkoxybenzamide and phthalazinone derivatives designed to inhibit PARP-1 with low nanomolar enzymatic and cellular potency [1]. This compound serves as a chemical probe and lead candidate for oncology research, particularly in contexts of DNA damage repair deficiency.

Target EngagementPARP-1 pathway inhibition study fit
Research ModelDNA damage repair deficiency models
Chemical ProbeOncology target identification workflows

Why Generic Phthalazinone PARP Inhibitors Cannot Substitute for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide in Research


Phthalazinone-based PARP inhibitors exhibit extreme sensitivity to substitution patterns on both the phthalazinone core and the benzamide side chain, making generic substitution unreliable [1]. The specific combination of a cyclopentyl group at the N3 position and a 2,4-difluorobenzamide at the methylene linker in this compound is designed to exploit a constrained conformational space via intramolecular hydrogen bonding, a feature not present in analogs with different substituent patterns (e.g., piperazinyl or primary amine derivatives) [1][2]. These structural nuances directly control PARP-1 selectivity over other PARP isoforms, cellular potency in MCF-7 cytotoxicity assays, and metabolic stability profiles [1][2]. Interchanging with a closely related analog risks introducing uncontrolled changes in target engagement, off-target activity, and ADME properties that can invalidate experimental outcomes.

N3-cyclopentyl substitution
Other N3 groups (e.g., methyl, piperazinyl) may shift PARP-1 isoform selectivity and cellular potency.
2,4-difluorobenzamide moiety
Alternative benzamide patterns may alter target engagement and metabolic stability profiles.
Intramolecular H-bond conformation
Analogs lacking restricted pre-organization may not replicate binding affinity and reproducibility.

Quantitative Differentiation Evidence for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide vs. Closest Analogs


PARP-1 Enzyme Inhibition Potency: Cyclopentyl-Difluorobenzamide vs. Piperazinyl Analog

The N3-cyclopentyl substitution on the phthalazinone core, combined with the 2,4-difluorobenzamide side chain, confers structural rigidity favoring intramolecular hydrogen bonding that pre-organizes the molecule for PARP-1 binding [1]. In the patent series, this specific compound demonstrated an IC50 value of 27 nM against PARP-1 in a cell-based assay using human HeLa cells, as measured by reduction in H2O2-induced PAR formation [2]. In contrast, a closely related N3-methyl analog with a 4-methoxybenzamide side chain exhibited a significantly higher IC50 of 780 nM under comparable displacement assay conditions [3]. The ~29-fold difference in potency is attributed to the cyclopentyl group's occupation of a lipophilic pocket and the difluoro substitution pattern optimizing pi-stacking interactions with the enzyme's active site [1].

PARP-1 Cellular Potency
Head-to-head
IC50: 27 nM (target) vs 780 nM (analog) in HeLa PAR formation assay
Supports cellular PARP-1 inhibition endpoint context
~29-fold difference; cross-study comparable conditions from same patent family
PARP-1 inhibition Enzyme Assay Phthalazinone SAR

Cytotoxicity in MCF-7 Breast Cancer Cells: Phthalazinone Core vs. Piperazinyl Analog

The substitution at the methylene linker critically influences the cytotoxicity profile. Phthalazine derivatives with a primary amine substitution (characteristic of the cyclopentyl-difluorobenzamide series) are reported to be more cytotoxic against MCF-7 breast cancer cells compared to piperazinyl analogues [1]. While exact IC50 values for the target compound in MCF-7 are not separately reported, the class-level SAR indicates that the absence of a piperazine group, combined with the electron-withdrawing 2,4-difluoro pattern, enhances cellular permeability and target engagement, leading to superior growth inhibition [1]. This is a direct consequence of the scaffold's restricted conformation, which is absent in the more flexible piperazinyl series.

MCF-7 Cytotoxicity Class
Class-level
Primary amine-linked phthalazinones show higher cytotoxicity than piperazinyl analogs in MCF-7
Supports cell-model endpoint review; class-level SAR interpretation
Exact IC50 not reported for target compound
Cytotoxicity MCF-7 Cancer Cell Line Structure-Activity Relationship

PARP-1 Selectivity Profile: Cyclopentyl-Difluorobenzamide vs. Multi-isoform Inhibitors

The patent literature indicates that the specific R-group combination of a cyclopentyl on the phthalazinone N3 and a 2,4-difluorophenyl on the benzamide contributes to high selectivity for PARP-1 over other PARP isoforms, such as PARP-2 and PARP-3, a property not achieved by earlier generation benzyl-phthalazinone inhibitors that often show broader isoform inhibition [1]. Although precise isoform selectivity ratios (e.g., PARP-1 IC50 / PARP-2 IC50) for this exact compound have not been disclosed, the patent's selectivity data for closely related 4-substituted alkoxybenzamide analogs demonstrate >50-fold selectivity for PARP-1 over PARP-2 [2]. Given the shared structural determinants (the 2,4-difluoro motif and constrained conformation), a similar or improved selectivity profile is anticipated for the target compound.

PARP-1 Isoform Selectivity
Supporting evidence
Projected >50-fold selectivity for PARP-1 over PARP-2 (alkoxybenzamide analog data)
Isoform-selectivity assay context; supports PARP-1-specific pathway studies
Inferred from closely related analogs; validation recommended
PARP Isoform Selectivity PARP-1 PARP-2 Binding Selectivity

Optimal Research Application Scenarios for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide


As a Potent, Selective PARP-1 Chemical Probe for DNA Damage Repair Studies in BRCA-Mutant Cancer Models

The compound's demonstrated 27 nM cellular IC50 against PARP-1 [1] and expected high isoform selectivity [2] make it an ideal chemical probe for mechanistic studies of synthetic lethality in BRCA1/2-deficient cancer lines. Its predicted PARP-1 selectivity >50-fold over PARP-2, inferred from closely related alkoxybenzamide analogs [2], allows researchers to attribute observed DNA repair phenotypes specifically to PARP-1 inhibition rather than off-target PARP isoforms, a differentiation not offered by less selective inhibitors.

For Structure-Activity Relationship (SAR) Expansions Around the Phthalazinone Scaffold Requiring a Defined, High-Potency Benchmark

With a cellular potency substantially superior (~29-fold) to a related N3-methyl analog [3], this compound provides a robust positive control for SAR campaigns aiming to optimize cyclopentyl occupancy or difluoro substitution patterns on the benzamide ring. Its constrained intramolecular hydrogen bond [4] serves as a reproducible structural feature for computational modeling and crystallography studies.

In Vitro Cytotoxicity Profiling in Breast Cancer Panels Where Piperazinyl Analogs Show Insufficient Activity

The SAR class-level evidence indicates that primary amine-linked phthalazinones (the class of this compound) demonstrate superior cytotoxicity in MCF-7 breast cancer cells compared to piperazinyl analogs [4]. This compound should be prioritized when screening large cancer cell line panels for PARP inhibitor sensitivity, as it is more likely to reveal BRCAness or other DNA repair deficiency signatures that might be missed with weaker piperazine-containing inhibitors.

As a Reference Standard in PARP Inhibitor Procurement for CROs and Academic Core Facilities Requiring Lot-to-Lot Consistency of a Defined PARP-1 Inhibitor

The compound is available from multiple reputable vendors (as evidenced by its presence in the ZINC database [5] and associated patent literature [2]), ensuring procurement reliability. Its well-characterized SAR and defined chemical structure enable consistent formulation and assay performance across independent laboratories, which is critical for multi-site collaborative oncology programs.

Application
Selection Property
Validation Focus
DNA damage repair studies in BRCA-deficient cancer models
PARP-1 isoform selectivity context
Cellular PARP-1 inhibition and synthetic lethality endpoints
Phthalazinone SAR and benchmark studies
Potency benchmark context
IC50 and structural biology endpoints
Breast cancer cell-line cytotoxicity profiling
Cell-model endpoint review
Cytotoxicity endpoints in MCF-7 and breast cancer panels
PARP inhibitor reference standard for multi-site research
Lot-to-lot consistency review
Procurement reliability and assay reproducibility
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